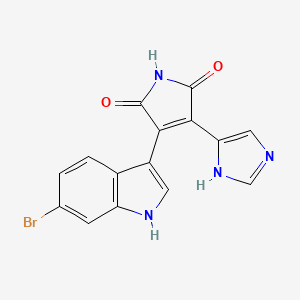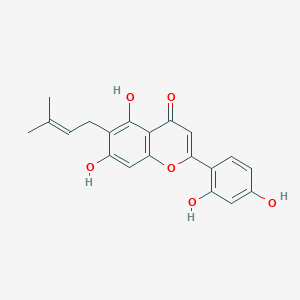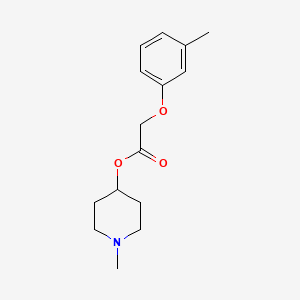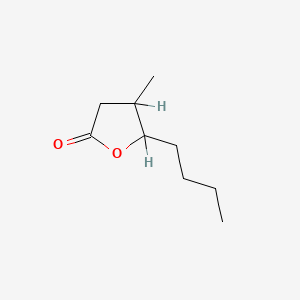
威士忌内酯
描述
Synthesis Analysis
Whiskey lactone can be synthesized through various chemical and biotechnological methods. For instance, Boratyński et al. (2013) demonstrated the stereoselective enzymatic/microbial synthesis of whiskey lactone isomers using enzyme-mediated reactions and biotransformations with microorganisms to obtain optically pure cis- and trans-isomers (Boratyński, Smuga, & Wawrzeńczyk, 2013). Additionally, concise enantioselective syntheses leading to trans-whiskey lactones have been developed, utilizing propargyl alcohol as a starting material and employing highly diastereoselective electrophilic cyclization of γ-allenoic acids (Jiang, Fu, & Ma, 2010).
Molecular Structure Analysis
The molecular structure of whiskey lactone comprises a lactone ring, with variations in the cis- and trans-isomers influencing its sensory attributes. Techniques such as GC-mass spectrometry, (1)H NMR spectroscopy, and GC-olfactometry have been utilized to characterize these isomers and their derivatives, revealing the significant impact of molecular configuration on aroma and flavor (Schmarr, Eisenreich, & Engel, 2001).
Chemical Reactions and Properties
The chemical reactivity of whiskey lactone allows for the synthesis of various derivatives, including thio-, thiono-, and dithio-derivatives, which have been explored for their unique sensory properties. The incorporation of sulfur into the lactone ring, for instance, results in compounds with distinct odors, ranging from sweet coconut-like to pleasant mushroom-like flavors (Schmarr et al., 2001).
科学研究应用
合成和生产
- 威士忌内酯是橡木中的一种天然香料化合物,通常用作食品产品中的感官添加剂。最近的研究开发了一种高效且高立体选择性的合成方法,用于合成威士忌内酯的各个对映体形式。这种方法涉及柱层析、化学还原和微生物氧化,产生了对映纯的反式和顺式威士忌内酯异构体(Hernik et al., 2023)。
历史视角和分析化学
- 多年来,威士忌内酯的发现和表征有了显著进展。最初于1969年报道,其鉴定和命名在研究中有所不同。它已在葡萄酒中的橡木代理中被发现,并且在调味中是必不可少的。其立体异构体于1986年合成和分离,为每个异构体提供了感官特征(Meusinger, 2014)。
对葡萄酒香气的影响
- 在葡萄酒处理中应用威士忌内酯,特别是在蒙纳斯特雷尔葡萄上,会影响葡萄和葡萄酒中糖苷结合的香气前体的浓度。这种处理增强了葡萄酒中木头/橡木的味道,同时也在苹果酸-乳酸发酵后改善了蒙纳斯特雷尔品种的典型性(Pardo-García等,2014)。
与葡萄酒感知中的乙醇相互作用
- 研究表明,乙醇的存在改变了葡萄酒中威士忌内酯的感知。乙醇影响了威士忌内酯的挥发性以及它与其他葡萄酒气味物质的感知相互作用,影响了葡萄酒整体芳香(Berre et al., 2007)。
衍生物合成和嗅觉特性
- 已经探索了威士忌内酯的硫、硫代和二硫衍生物的合成,揭示了某些衍生物独特的嗅觉特性,如甜椰子味。这项研究突显了基于威士忌内酯结构创造多样芳香化合物的潜力(Schmarr et al., 2001)。
聚集信息素的合成
- 威士忌内酯已经被立体选择性地合成,用于研究某些物种的聚集信息素,展示了它在昆虫学和化学生态学中的应用(Yadav et al., 2011)。
木材中的前体
- 已经在榉树木中鉴定出威士忌内酯的前体。这一发现有助于理解自然界中导致威士忌内酯产生的生化途径(Tanaka & Kouno, 1996)。
属性
IUPAC Name |
5-butyl-4-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCMFHPRIBNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(CC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865948 | |
| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water to <0.1%; soluble in hexane to >50% | |
| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.442-1.446 | |
| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Whiskey lactone | |
CAS RN |
39212-23-2, 80041-01-6 | |
| Record name | Whiskey lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39212-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methyl-gamma-octalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butyldihydro-4-methylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quercuslactone a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

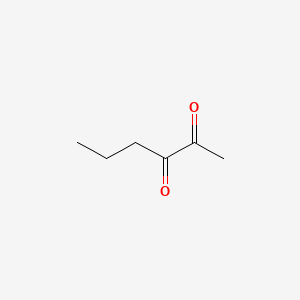
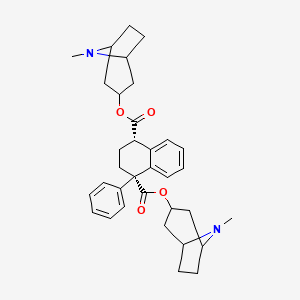
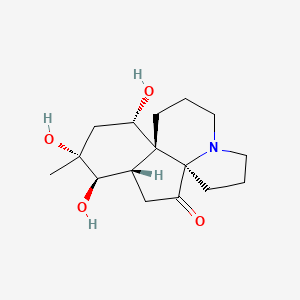
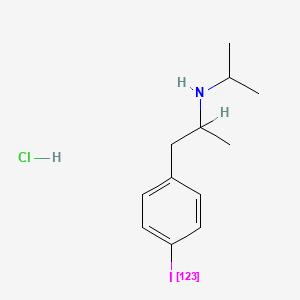
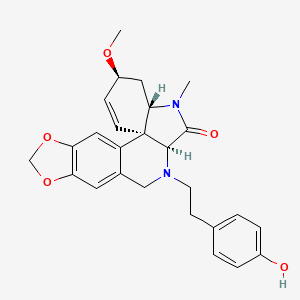
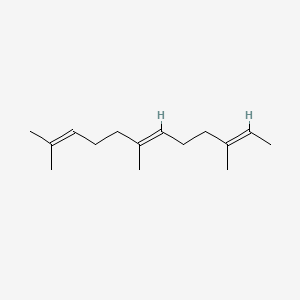
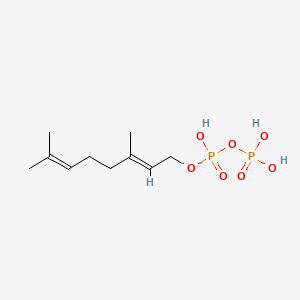
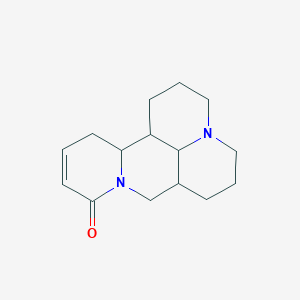
![(2S,3R,4S,5S)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B1216154.png)
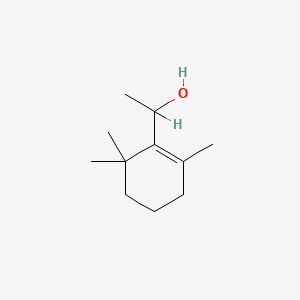
![[4-[(2-Fluorophenyl)methoxy]phenyl]-(1-pyrrolidinyl)methanethione](/img/structure/B1216156.png)
